molecular formula C12H10BrNO B11852694 2-Bromo-1-(2-methylquinolin-3-YL)ethanone

2-Bromo-1-(2-methylquinolin-3-YL)ethanone

Cat. No.: B11852694
M. Wt: 264.12 g/mol
InChI Key: XDSURDHVFJPWKU-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylquinolin-3-YL)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics .

Preparation Methods

The synthesis of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone typically involves the bromination of 1-(2-methylquinolin-3-YL)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(2-methylquinolin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

2-Bromo-1-(2-methylquinolin-3-YL)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its quinoline core, which imparts specific biological activities and chemical reactivity that are distinct from other heterocyclic compounds.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-1-(2-methylquinolin-3-yl)ethanone

InChI

InChI=1S/C12H10BrNO/c1-8-10(12(15)7-13)6-9-4-2-3-5-11(9)14-8/h2-6H,7H2,1H3

InChI Key

XDSURDHVFJPWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)CBr

Origin of Product

United States

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